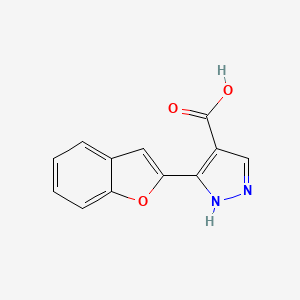

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, (E)-3-(1-Benzofuran-2-yl)propenoic acid was prepared from 1-benzofuran-2-carbaldehyde under Doebner’s conditions . The obtained acid was converted to the corresponding azide, which was cyclized by heating in diphenyl ether to 1benzofuro .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and varies depending on the specific compound. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For instance, a benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Applications De Recherche Scientifique

-

Anticancer Research

- Benzofuran compounds have shown strong biological activities such as anti-tumor .

- A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .

- The methods of application or experimental procedures involve the synthesis of these compounds, but the specific technical details or parameters are not provided .

- The outcomes of these studies are not specified in the sources I found .

-

Antimicrobial Agents

- Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

- Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli at MIC values of 4 and 32 μg mL −1, respectively .

- The methods of application or experimental procedures involve the synthesis of these compounds, but the specific technical details or parameters are not provided .

- The outcomes of these studies are not specified in the sources I found .

-

Treatment of Asthma and Rheumatism

- The total synthesis of the naturally occurring demethoxy-egonol, a congener of which is used in the treatment of asthma and rheumatism .

- The methods of application or experimental procedures involve the synthesis of these compounds, but the specific technical details or parameters are not provided .

- The outcomes of these studies are not specified in the sources I found .

-

Anti-Hepatitis C Virus Activity

- The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- The methods of application or experimental procedures involve the synthesis of these compounds, but the specific technical details or parameters are not provided .

- The outcomes of these studies are not specified in the sources I found .

-

Anticancer Agents

- Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- The methods of application or experimental procedures involve the synthesis of these compounds, but the specific technical details or parameters are not provided .

- The outcomes of these studies are not specified in the sources I found .

-

Synthesis of Complex Benzofuran Derivatives

- A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

- The outcomes of these studies are not specified in the sources I found .

-

Natural Drug Lead Compounds

- Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications, making these substances potential natural drug lead compounds .

- The methods of application or experimental procedures involve the synthesis of these compounds, but the specific technical details or parameters are not provided .

- The outcomes of these studies are not specified in the sources I found .

-

Anti-Hepatitis C Virus Activity

- The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- The methods of application or experimental procedures involve the synthesis of these compounds, but the specific technical details or parameters are not provided .

- The outcomes of these studies are not specified in the sources I found .

-

Antibacterial Activity

- Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli .

- The methods of application or experimental procedures involve the synthesis of these compounds, but the specific technical details or parameters are not provided .

- The outcomes of these studies are not specified in the sources I found .

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research directions may include the development of novel methods for constructing benzofuran rings and the exploration of their potential applications in many aspects .

Propriétés

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)8-6-13-14-11(8)10-5-7-3-1-2-4-9(7)17-10/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJARSEFLZBNZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)

![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)

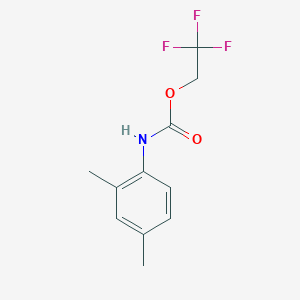

![2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1518908.png)